2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride
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Overview
Description
2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride is a chemical compound with the molecular formula C11H15N3O·2HCl. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The compound can be prepared by the condensation of 1H-1,3-benzodiazole with 2-methyl-3-aminopropan-1-ol under acidic conditions.
Reduction Reaction: Another method involves the reduction of 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids and ketones.
Reduction Products: Reduction can produce amines and alcohols.
Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Benzimidazole: A parent compound with similar biological activities.
Imidazole: A five-membered heterocyclic compound with similar structural features.
2-Amino-3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid: A closely related compound with similar chemical properties.
Uniqueness: 2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride moiety, which enhances its solubility and stability. This compound exhibits distinct biological activities compared to its similar counterparts, making it valuable for various applications.
Properties
IUPAC Name |
2-amino-3-(benzimidazol-1-yl)-2-methylpropan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14;;/h2-5,8,15H,6-7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFYRLFBECZNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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